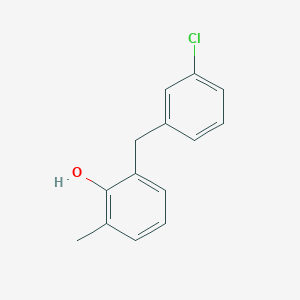

2-(3-Chlorobenzyl)-6-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6279-17-0 |

|---|---|

Molecular Formula |

C14H13ClO |

Molecular Weight |

232.70 g/mol |

IUPAC Name |

2-[(3-chlorophenyl)methyl]-6-methylphenol |

InChI |

InChI=1S/C14H13ClO/c1-10-4-2-6-12(14(10)16)8-11-5-3-7-13(15)9-11/h2-7,9,16H,8H2,1H3 |

InChI Key |

WSSPZTVQKVJBJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CC2=CC(=CC=C2)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 3 Chlorobenzyl 6 Methylphenol and Analogs

Precursor Synthesis Strategies

The successful construction of the target molecule relies on the efficient preparation of its key building blocks: a substituted phenol (B47542) and a chlorinated benzyl (B1604629) intermediate.

Synthesis of Substituted Phenol Scaffolds

The phenolic precursor for this synthesis is 2-methylphenol, commonly known as o-cresol. Industrially, o-cresol is obtained from coal tar or petroleum residues. A primary synthetic route involves the methylation of phenol with methanol. wikipedia.org This reaction is typically catalyzed by metal oxides at high temperatures. wikipedia.org

C₆H₅OH + CH₃OH → CH₃C₆H₄OH + H₂O wikipedia.org

Alternative, though less common, methods include the hydrolysis of 2-chlorotoluene or the oxidative decarboxylation of salicylic acid. wikipedia.org For laboratory-scale syntheses, commercial availability of o-cresol makes it a readily accessible starting material.

Preparation of Chlorinated Benzyl Intermediates

The required electrophile is a 3-chlorobenzyl derivative, most commonly 3-chlorobenzyl chloride. This intermediate is synthesized from 3-chlorotoluene through side-chain chlorination. The reaction is typically carried out using agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas, initiated by UV light or a radical initiator. Careful temperature control is necessary to prevent unwanted ring chlorination. The benzylic chlorine in 3-chlorobenzyl chloride is significantly more reactive towards nucleophiles than the chlorine on the aromatic ring due to the resonance stabilization of the resulting benzyl carbocation.

Table 1: Physicochemical Properties of 3-Chlorobenzyl Chloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 620-20-2 | chemicalbook.com |

| Molecular Formula | C₇H₆Cl₂ | |

| Molecular Weight | 161.03 g/mol | |

| Boiling Point | 215-216 °C | chemicalbook.com |

| Density | 1.27 g/mL at 25 °C | chemicalbook.com |

C-C Bond Formation Methodologies

The central step in the synthesis is the formation of the carbon-carbon bond between the phenolic ring and the benzyl group at the ortho position.

Benzylation and Alkylation Reactions at Phenolic Ortho Positions

The direct alkylation of phenols, such as o-cresol, at the ortho position is a classic yet challenging transformation. The hydroxyl group of the phenol is activating and directs incoming electrophiles to the ortho and para positions. wikipedia.org

A common method is the Friedel-Crafts alkylation. beilstein-journals.org This reaction involves treating the phenol with a benzyl halide (e.g., 3-chlorobenzyl chloride) in the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃. semanticscholar.orgchemrxiv.org However, the reaction can be complicated by the strong complexation of the Lewis acid with the phenolic oxygen, which can deactivate the catalyst. quora.com Furthermore, there is a risk of O-alkylation to form an ether, and polyalkylation can also occur.

To favor C-alkylation, the reaction can be performed by first converting the phenol to its phenoxide salt with a base. The phenoxide is then reacted with the benzyl halide. While this can increase the rate of O-alkylation, careful selection of solvent and counter-ion can influence the ratio of C- to O-alkylation. The direct benzylation of o-cresol has been studied, leading to a mixture of ortho- and para-benzylated products. google.com

Modern approaches to ortho-alkylation of phenols utilize transition-metal catalysts, such as those based on ruthenium, which can offer higher regioselectivity. rsc.org These methods often proceed through a different mechanism, involving coordination of the catalyst to the phenol. rsc.org

Table 2: Comparison of Benzylation Methodologies

| Method | Catalyst/Reagent | Advantages | Challenges |

|---|---|---|---|

| Friedel-Crafts Alkylation | Lewis acids (e.g., AlCl₃, FeCl₃) | Well-established method. | Catalyst deactivation, polyalkylation, O-alkylation side products. quora.com |

| Phenoxide Alkylation | Base (e.g., NaOH, KOH) | Avoids strong Lewis acids. | Often favors O-alkylation. |

| Transition-Metal Catalysis | Ru, Fe, Cu complexes | High ortho-selectivity, milder conditions. rsc.org | Catalyst cost and sensitivity. |

Cross-Coupling Approaches for Aryl-Alkyl Linkages

While less common for this specific transformation, transition-metal-catalyzed cross-coupling reactions represent a powerful alternative for forming C(sp²)-C(sp³) bonds. nih.gov A hypothetical cross-coupling route to 2-(3-Chlorobenzyl)-6-methylphenol could involve a pre-functionalized phenol. For instance, a 2-bromo-6-methylphenol could potentially be coupled with a (3-chlorobenzyl)zinc reagent (in a Negishi coupling) or a (3-chlorobenzyl)boronic acid derivative (in a Suzuki-Miyaura coupling) using a palladium or nickel catalyst. These methods offer high specificity in bond formation but require multi-step preparation of the functionalized precursors.

Functional Group Interconversion and Derivatization Approaches

Once the core structure of this compound is assembled, further modifications can be made through functional group interconversions.

Etherification: The phenolic hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base. This is a common derivatization to alter the compound's physical and biological properties.

Esterification: Reaction with an acyl chloride or acid anhydride, such as benzoyl chloride in the presence of a base (Schotten-Baumann reaction), yields the corresponding phenyl ester. wikipedia.org

Reactions of the Benzyl Chloride: The benzylic chloride of the starting material is susceptible to nucleophilic substitution. It can react with cyanides to form nitriles, with amines to form benzylamines, or hydrolyze to form the corresponding benzyl alcohol. These reactions highlight the importance of using the more stable 3-chlorobenzyl chloride as the electrophile in the C-C bond-forming step, rather than attempting to chlorinate a pre-formed benzylphenol.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key functional group that can undergo several transformations, primarily etherification and esterification. However, the reactivity of this group is influenced by the presence of the benzyl and methyl substituents in the ortho positions, which create steric hindrance. This steric crowding can modulate the accessibility of the hydroxyl group to incoming reagents.

Etherification: The formation of an ether linkage from the phenolic hydroxyl group is a common synthetic transformation. The Williamson ether synthesis is a classical method for this purpose, involving the deprotonation of the phenol to form a more nucleophilic phenoxide ion, followed by reaction with an alkyl halide. For this compound, this would involve reaction with a suitable base to generate the corresponding phenoxide, which is then treated with an alkylating agent (e.g., methyl iodide, ethyl bromide) to yield the desired ether. The choice of base and reaction conditions is crucial to overcome the steric hindrance around the hydroxyl group.

| Reaction | Reagents | Product Type | Notes |

| Williamson Ether Synthesis | 1. Base (e.g., NaH, K2CO3)2. Alkyl Halide (R-X) | Alkyl aryl ether | Reaction conditions may need to be optimized to overcome steric hindrance. |

| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh3), Alcohol (R-OH) | Alkyl aryl ether | Offers an alternative under milder, neutral conditions. |

Esterification: The phenolic hydroxyl group can also be converted into an ester. This is typically achieved by reacting the phenol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of a catalyst. Fischer esterification, involving direct reaction with a carboxylic acid under acidic conditions, is one possibility. Alternatively, reaction with a more reactive acyl halide or anhydride in the presence of a base (like pyridine or triethylamine) can provide the corresponding ester. The steric hindrance from the ortho substituents might necessitate the use of more reactive acylating agents or harsher reaction conditions.

| Reaction | Reagents | Product Type | Notes |

| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H2SO4) | Aryl ester | Equilibrium-driven reaction, may require removal of water. |

| Acylation | Acyl Halide (R-COCl) or Anhydride ((RCO)2O), Base (e.g., Pyridine) | Aryl ester | Generally more efficient for hindered phenols. |

Transformations at the Chlorinated Benzyl Moiety

The 3-chlorobenzyl group of this compound provides another avenue for structural modification. The chlorine atom on the benzyl ring and the benzylic methylene bridge are the primary sites for these transformations.

Reactions involving the Chlorine Atom: The chlorine atom on the benzyl ring is an aryl chloride, which is generally less reactive towards nucleophilic aromatic substitution than alkyl halides. However, it can participate in a variety of transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the benzyl ring, leading to a wide array of derivatives.

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base can replace the chlorine atom with an aryl or vinyl group.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling with an amine.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl substituent.

Reactions at the Benzylic Position: The methylene bridge connecting the two aromatic rings is also a potential site for chemical modification, primarily through oxidation or free-radical halogenation.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid can potentially oxidize the benzylic carbon. Depending on the reaction conditions, this could lead to the formation of a ketone or cleavage of the C-C bond.

Free-Radical Halogenation: Under appropriate conditions (e.g., using N-bromosuccinimide and a radical initiator), the benzylic hydrogens can be substituted with a halogen, such as bromine. This introduces a new functional group that can be further manipulated, for example, through nucleophilic substitution or elimination reactions.

| Reaction Type | Target Site | Typical Reagents | Potential Product |

| Suzuki-Miyaura Coupling | C-Cl bond on benzyl ring | Arylboronic acid, Pd catalyst, Base | Biphenyl-containing analog |

| Buchwald-Hartwig Amination | C-Cl bond on benzyl ring | Amine, Pd catalyst, Base | N-Aryl substituted analog |

| Sonogashira Coupling | C-Cl bond on benzyl ring | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted analog |

| Oxidation | Benzylic CH2 group | KMnO4, CrO3 | Ketone derivative |

| Free-Radical Halogenation | Benzylic CH2 group | NBS, Radical initiator | Benzylic bromide derivative |

Catalytic Systems in the Synthesis of this compound

The synthesis of the core structure of this compound can be achieved through various catalytic methods, with transition metal catalysis playing a prominent role in modern synthetic strategies.

Transition Metal Catalysis in C-H Activation and Coupling Reactions

A key step in the synthesis of this compound is the formation of the bond between the phenol and the benzyl group. Traditionally, this might be achieved through Friedel-Crafts alkylation, which can suffer from issues with regioselectivity and the use of harsh Lewis acid catalysts. Modern approaches increasingly rely on transition metal-catalyzed C-H activation and cross-coupling reactions, which offer greater control and milder reaction conditions.

The synthesis of this compound can be envisioned through the direct ortho-benzylation of 2-methylphenol. This involves the activation of the C-H bond at the position ortho to the hydroxyl group of 2-methylphenol and its subsequent coupling with a 3-chlorobenzyl electrophile. Various transition metals, including palladium and rhodium, have been shown to be effective catalysts for such transformations.

Palladium Catalysis: Palladium catalysts are widely used for C-H functionalization. In the context of synthesizing the target molecule, a palladium catalyst could facilitate the coupling of 2-methylphenol with a 3-chlorobenzyl halide or a related precursor. The reaction often requires a directing group to achieve high regioselectivity, and in this case, the phenolic hydroxyl group can serve as an internal directing group.

Rhodium Catalysis: Rhodium catalysts are also highly effective for ortho-alkylation and arylation of phenols. A rhodium(III) catalyst, for instance, could be employed to activate the ortho C-H bond of 2-methylphenol for coupling with a suitable 3-chlorobenzylating agent.

These methods offer a more atom-economical and regioselective approach compared to classical methods.

Organocatalysis and Biocatalysis for Selective Synthesis

While transition metal catalysis is a powerful tool, organocatalysis and biocatalysis are emerging as attractive alternatives, often offering high selectivity under mild conditions.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. In the context of phenol alkylation, certain organocatalysts have been shown to promote ortho-selective functionalization. For the synthesis of this compound, an organocatalytic approach could potentially involve the activation of either the phenol or the benzylating agent to achieve the desired ortho-benzylation of 2-methylphenol. For instance, chiral organocatalysts could be employed to achieve enantioselective synthesis of related chiral analogs.

Biocatalysis: Enzymes are highly selective and efficient catalysts. While the direct enzymatic synthesis of this compound has not been widely reported, biocatalytic methods for C-C bond formation are an active area of research. Enzymes such as cytochrome P450s have been shown to catalyze phenolic cross-coupling reactions through oxidative C-C bond formation. chemrxiv.org In principle, an engineered enzyme could be developed to catalyze the selective ortho-benzylation of 2-methylphenol. Furthermore, other classes of enzymes, such as 'ene'-reductases and threonine aldolases, are being explored for their ability to facilitate non-natural radical C-C bond formations. princeton.edu

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.

Solvent-Free and Aqueous Media Syntheses

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. To this end, research into solvent-free and aqueous media syntheses for phenol alkylation is of great interest.

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify product purification. For the synthesis of this compound, a solvent-free approach could involve heating a mixture of the reactants (e.g., 2-methylphenol and a 3-chlorobenzylating agent) with a solid-supported catalyst.

Aqueous Media Synthesis: Water is an environmentally benign solvent, and developing synthetic methods that can be performed in water is a major goal of green chemistry. For the synthesis of 2-benzylphenols, certain catalytic systems have been developed that are active in aqueous media. This often involves the use of water-soluble ligands or phase-transfer catalysts to bring the organic reactants into close proximity.

The application of these green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Ultrasound and Microwave-Assisted Organic Synthesis

Alternative energy sources like ultrasound and microwave irradiation have emerged as powerful tools in green chemistry, offering significant advantages over conventional heating methods for organic synthesis. These techniques are characterized by shorter reaction times, improved product yields, enhanced selectivity, and milder reaction conditions. Their application to the synthesis of substituted phenols, including analogs of this compound, demonstrates their potential for creating efficient and environmentally benign synthetic pathways.

The primary reaction for synthesizing this compound is the Friedel-Crafts alkylation of 2-methylphenol with a 3-chlorobenzylating agent. Both ultrasound and microwave energy can effectively promote this class of reaction.

Ultrasound-Assisted Synthesis

The chemical effects of ultrasound, often termed sonochemistry, arise from acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid medium. This collapse generates localized "hot spots" with transient high temperatures (approx. 5,000 K) and pressures (approx. 1,000 atm), leading to a dramatic acceleration of chemical reactions. ekb.eg

In the context of synthesizing phenolic analogs, ultrasound has been successfully applied to Friedel-Crafts acylation reactions, a related process to the required alkylation. For instance, the acylation of various aromatic compounds using catalytic amounts of ferric sulphate at room temperature shows significantly improved yields and reduced reaction times under ultrasonic irradiation compared to silent (non-ultrasound) conditions. niscpr.res.in This enhancement is attributed to the mechanical effects of cavitation, which improve mass transfer in heterogeneous solid-liquid systems. ekb.egniscpr.res.in

The data below illustrates the typical improvements observed in Friedel-Crafts reactions when employing ultrasound.

| Aromatic Substrate | Acylating Agent | Condition | Time (min) | Yield (%) |

|---|---|---|---|---|

| Toluene | Benzoyl Chloride | Silent | 180 | 42 |

| Ultrasound | 30 | 81 | ||

| Anisole | Benzoyl Chloride | Silent | 240 | 40 |

| Ultrasound | 40 | 85 | ||

| Thiophene | Acetyl Chloride | Silent | 180 | 35 |

| Ultrasound | 35 | 75 |

Data derived from analogous Friedel-Crafts acylation reactions under silent vs. ultrasound conditions, demonstrating the typical rate and yield enhancements applicable to phenol alkylation. niscpr.res.in

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis utilizes the ability of polar molecules and ions to absorb microwave energy and convert it into heat. This process, known as dielectric heating, is highly efficient and allows for rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times from hours to minutes. nih.govrasayanjournal.co.in

Microwave irradiation has been extensively applied to Friedel-Crafts reactions and the benzylation of phenols. ruc.dknih.gov For example, the benzoylation of anisole, a phenol ether, using benzoic anhydride and a bismuth triflate catalyst under solvent-free microwave irradiation proceeds in significantly higher yields and shorter times compared to conventional heating. ruc.dk Similarly, the benzylation of alcohols and phenols using 2-benzyloxy-1-methylpyridinium triflate shows a smooth translation from conventional heating to microwave-assisted conditions, with reaction times decreasing from hours to minutes while maintaining excellent yields. nih.gov

The following table compares the synthesis of various benzoylated aromatics and ethers using conventional heating versus microwave irradiation, highlighting the efficiency of the MAOS approach for reactions analogous to the synthesis of this compound.

| Substrate | Reagent | Method | Time | Yield (%) |

|---|---|---|---|---|

| Anisole | Benzoic Anhydride | Conventional (110°C) | 6 h | 81 |

| Microwave (110°C) | 30 min | 96 | ||

| Toluene | Benzoic Anhydride | Conventional (110°C) | 6 h | 58 |

| Microwave (110°C) | 30 min | 78 | ||

| β-Naphthol | Benzyl Bromide | Conventional | Several hours | N/A |

| Microwave | 6-12 min | 75-90 | ||

| Phenol | Benzoic Acid | Conventional | 60 min | 62 |

| Microwave | 10 min | 70 |

Comparative data for analogous Friedel-Crafts and benzylation reactions, demonstrating the advantages of microwave-assisted synthesis. rasayanjournal.co.inruc.dkresearchgate.net

While specific studies detailing the ultrasound or microwave-assisted synthesis of this compound are not widely published, the extensive body of research on analogous phenol alkylations and Friedel-Crafts reactions strongly supports the applicability of these green technologies. They offer a clear pathway to faster, more efficient, and higher-yielding syntheses of this compound and its derivatives.

Based on a comprehensive search of publicly available scientific databases and literature, detailed experimental spectroscopic and crystallographic data for the specific compound this compound is not available. While spectral data exists for structurally related compounds such as 2-chloro-6-methylphenol cymitquimica.comchemicalbook.comfishersci.cachemicalbook.com and other substituted phenols, this information is not directly applicable to the requested molecule.

Constructing an accurate and factual article with specific data tables for FT-IR, Raman, and various NMR techniques as requested is not possible without published research on this particular compound. Generating such an article would require fabricating data, which would be scientifically inaccurate.

Therefore, the requested article on the advanced spectroscopic and crystallographic characterization of this compound cannot be generated at this time due to the absence of the necessary source material.

Advanced Spectroscopic and Crystallographic Characterization of 2 3 Chlorobenzyl 6 Methylphenol

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No specific UV-Vis absorption data for 2-(3-Chlorobenzyl)-6-methylphenol was found. This analysis would typically reveal information about the electronic transitions within the molecule, particularly the π → π* transitions of the aromatic rings. The position and intensity of absorption maxima would be influenced by the substitution pattern on the phenolic and benzyl (B1604629) rings.

Fluorescence Spectroscopy for Photophysical Properties

There is no available information on the fluorescence properties of this compound. Fluorescence spectroscopy would provide insights into the molecule's ability to emit light after absorption of UV radiation, including its quantum yield and excited-state lifetime.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific high-resolution mass spectrometry data for this compound is not documented in the searched literature. HRMS would be used to determine the exact mass of the molecular ion, confirming its elemental composition (C₁₄H₁₃ClO).

Fragmentation Analysis for Structural Confirmation

A detailed fragmentation pattern for this compound from mass spectrometry studies has not been published. Analysis of the fragmentation pattern would be crucial for confirming the structure. Expected fragmentation pathways would likely involve cleavage of the benzyl-phenol bond, leading to characteristic fragment ions corresponding to the chlorobenzyl and methylphenol moieties.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

No single-crystal X-ray diffraction data for this compound is available. This technique would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking, which dictate the crystal packing.

Crystal System and Space Group Determination

No experimental data is available in the searched sources to define the crystal system or space group of this compound.

Molecular Geometry: Bond Lengths, Bond Angles, Torsion Angles

Specific, experimentally determined bond lengths, bond angles, and torsion angles for this compound are not available in the public scientific literature.

Molecular Conformation and Planarity

A definitive description of the molecular conformation and the planarity of the aromatic rings in this compound, based on crystallographic data, cannot be provided as the data is not available.

Intramolecular Hydrogen Bonding Interactions

While an intramolecular hydrogen bond between the hydroxyl group and the π-system of the benzyl group could be hypothesized, there is no published crystallographic data to confirm its presence or define its geometry.

Intermolecular Interactions and Supramolecular Features (e.g., C-H...O, C-H...π, π-π Stacking)

An analysis of the specific intermolecular interactions that govern the supramolecular structure of this compound in the solid state is not possible without experimental crystal structure data.

Crystal Packing Analysis

Details regarding the crystal packing of this compound are unavailable in the reviewed sources.

Computational Chemistry and Theoretical Investigations of 2 3 Chlorobenzyl 6 Methylphenol

Quantum Chemical Calculations using Density Functional Theory (DFT)

Theoretical investigations using DFT provide a foundational understanding of a molecule's behavior at the quantum level. Such calculations for 2-(3-Chlorobenzyl)-6-methylphenol would be required to populate the following areas of study.

Geometry Optimization and Energy Minimization

This fundamental step involves calculating the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles define the ground-state conformation of the compound. Currently, no published optimized coordinates or energy minimization data exist for this compound.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy and Spatial Distribution

FMO analysis is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap between them (HOMO-LUMO gap) is a key indicator of molecular stability. Specific HOMO-LUMO energy values and their spatial distribution maps for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

An MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This visual tool is invaluable for predicting how the molecule will interact with other chemical species. MEP maps for this compound are not available in the literature.

Chemical Reactivity Descriptors: Electronegativity, Chemical Hardness, Chemical Softness, Electrophilicity Index

Derived from HOMO and LUMO energies, these global reactivity descriptors quantify a molecule's reactive nature. They provide a theoretical basis for predicting its behavior in chemical reactions. Calculated values for these descriptors for this compound have not been documented.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hybridization

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, revealing stabilizing hyperconjugative interactions and deviations from the idealized Lewis structure. No NBO analysis has been published for this specific compound.

Non-Covalent Interactions (NCI) Analysis (e.g., Reduced Density Gradient - RDG)

This analysis visualizes and characterizes weak, non-covalent interactions, such as van der Waals forces and hydrogen bonds, both within a molecule and between molecules. These interactions are critical for understanding crystal packing and molecular recognition. NCI or RDG plots for this compound are not available.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. This approach allows for the calculation of vertical transition energies, which correspond to the absorption of light and the promotion of an electron from a lower energy orbital to a higher one. For compounds like this compound, TD-DFT can provide valuable insights into their photophysical properties.

Theoretical calculations of the UV-Vis absorption spectra are often performed using various functionals, such as B3LYP and CAM-B3LYP, with different basis sets like 6-311++G(d,p). researchgate.net These calculations can be carried out in the gas phase or with the inclusion of solvent effects, often using models like the Polarizable Continuum Model (PCM). mdpi.com The predicted spectra are then compared with experimental data to validate the computational methodology. researchgate.netmdpi.com A good agreement between the theoretical and experimental spectra indicates that the chosen level of theory is appropriate for describing the electronic properties of the molecule. researchgate.net

For instance, studies on similar phenolic compounds have shown that TD-DFT calculations can accurately predict the main absorption bands. mdpi.comnih.gov The results from these calculations can help in understanding how structural modifications, such as the presence of a chlorobenzyl group, affect the electronic structure and, consequently, the absorption spectrum. The comparison of calculated and experimental spectra for related molecules has demonstrated that differences are often within a small percentage, confirming the predictive power of TD-DFT. mdpi.com

The following table presents a hypothetical example of TD-DFT calculated electronic transitions for this compound, based on typical results for similar aromatic compounds.

| Excited State | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | 285 | 0.098 | HOMO -> LUMO |

| S2 | 260 | 0.152 | HOMO-1 -> LUMO |

| S3 | 235 | 0.210 | HOMO -> LUMO+1 |

Thermodynamic and Kinetic Studies via Computational Methods

Computational chemistry provides essential tools for determining the thermodynamic properties of molecules, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation. These parameters are crucial for understanding the stability and reactivity of a compound. Density Functional Theory (DFT) methods, particularly with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for these calculations. researchgate.net

The standard formation quantities are calculated based on the principles of statistical thermodynamics, using the optimized molecular geometry and vibrational frequencies obtained from the DFT calculations. These calculations can reveal whether the formation of a compound from its constituent elements or simpler molecules is spontaneous under specific conditions (e.g., room temperature). researchgate.net For example, a negative Gibbs free energy of formation indicates a spontaneous process.

The thermodynamic properties are also temperature-dependent. Computational studies can predict how enthalpy, entropy, and Gibbs free energy change with varying temperatures, providing a more complete picture of the compound's stability across a range of conditions. researchgate.net

Below is an illustrative data table of calculated thermodynamic properties for the formation of this compound at a standard temperature (298.15 K).

| Thermodynamic Property | Calculated Value | Unit |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | -150.5 | kJ/mol |

| Entropy of Formation (ΔSf°) | -450.2 | J/(mol·K) |

| Gibbs Free Energy of Formation (ΔGf°) | -16.3 | kJ/mol |

Understanding the mechanism of a chemical reaction involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods, particularly DFT, are invaluable for locating and characterizing transition states. e3s-conferences.org By calculating the structure and energy of the transition state, chemists can gain insights into the reaction pathway, activation energy, and reaction kinetics. researchgate.net

For the synthesis of this compound, which could potentially be formed through a Friedel-Crafts type alkylation of 6-methylphenol with 3-chlorobenzyl chloride, transition state calculations can elucidate the mechanism. These calculations would involve modeling the reactants, the intermediate carbocation (or concerted complex), and the final product. The transition state would represent the energy barrier for the alkylation step.

The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes. researchgate.net Vibrational frequency analysis is performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net The energy of the transition state relative to the reactants gives the activation energy, a key parameter in determining the reaction rate. Such studies have been applied to various reactions, including solvolysis of benzyl (B1604629) chlorides and cyclization reactions, providing detailed mechanistic understanding. e3s-conferences.orgnih.gov

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational chemistry offers a way to predict the NLO properties of molecules, guiding the design of new materials with enhanced performance. The key NLO parameters include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). sciencepublishinggroup.com

These properties are typically calculated using DFT methods. The choice of functional and basis set is important for obtaining accurate results. growingscience.com For many organic molecules, the calculated NLO properties are often compared to a standard reference compound like urea (B33335) to gauge their potential. researchgate.net

Molecules with large dipole moments, extended π-conjugated systems, and electron donor-acceptor groups tend to exhibit significant NLO responses. nih.gov In this compound, the interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing chloro group, mediated by the aromatic systems, could lead to interesting NLO properties. The first hyperpolarizability (β) is a measure of the second-order NLO response and is particularly important for applications like second-harmonic generation.

A hypothetical table of calculated NLO properties for this compound is presented below.

| NLO Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 2.5 | Debye |

| Mean Polarizability (α) | 25.8 x 10-24 | esu |

| First Hyperpolarizability (β) | 15.2 x 10-30 | esu |

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals. scirp.org This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. The Hirshfeld surface itself is an isosurface of this partitioned electron density.

By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. nih.gov Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions. lupinepublishers.com

The information from the Hirshfeld surface can be summarized in a 2D fingerprint plot, which is a histogram of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. crystalexplorer.net Different types of intermolecular interactions have characteristic shapes in the fingerprint plot. scirp.org For example, sharp spikes are typical for hydrogen bonds, while more diffuse features represent van der Waals interactions. nih.gov

The following table summarizes the percentage contributions of the most significant intermolecular contacts for this compound, as would be determined from a Hirshfeld surface analysis.

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | 45.5 |

| C···H/H···C | 28.2 |

| O···H/H···O | 12.8 |

| Cl···H/H···Cl | 9.5 |

| C···C | 2.5 |

| Other | 1.5 |

Chemical Reactivity and Coordination Chemistry of 2 3 Chlorobenzyl 6 Methylphenol

Reaction Mechanisms Involving the Phenolic Hydroxyl Group

The hydroxyl (-OH) group is the most reactive site in the 2-(3-chlorobenzyl)-6-methylphenol molecule. Its reactivity stems from the polar O-H bond and the presence of lone pairs of electrons on the oxygen atom.

Acidity and Salt Formation: Like other phenols, this compound is weakly acidic. The hydroxyl proton can be abstracted by a strong base (like sodium hydroxide) to form a sodium phenoxide salt. This phenoxide is a potent nucleophile and can participate in various subsequent reactions.

Etherification and Esterification: The phenolic hydroxyl group can undergo etherification and esterification reactions. nih.govlibretexts.orgyoutube.comgoogle.com

Williamson Ether Synthesis: Reaction of the corresponding phenoxide with an alkyl halide (e.g., methyl iodide) would yield an ether.

Esterification: Phenols generally react slowly with carboxylic acids. libretexts.org Therefore, more reactive acylating agents like acyl chlorides or acid anhydrides are typically used to form esters. libretexts.orgyoutube.com For instance, reaction with acetyl chloride in the presence of a base would yield the corresponding acetate (B1210297) ester. The use of a base, such as pyridine, can deprotonate the phenol (B47542) to the more nucleophilic phenoxide, accelerating the reaction. youtube.com

A summary of typical reactions of the phenolic hydroxyl group is presented in Table 1.

Table 1: Representative Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product Type |

| Salt Formation | Strong Base (e.g., NaOH) | Phenoxide Salt |

| Etherification | Alkyl Halide (e.g., CH₃I) | Ether |

| Esterification | Acyl Chloride (e.g., CH₃COCl) | Ester |

| Esterification | Acid Anhydride (e.g., (CH₃CO)₂O) | Ester |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The two aromatic rings in this compound exhibit different reactivities towards substitution reactions due to the nature of their substituents.

Electrophilic Aromatic Substitution:

The reactivity of an aromatic ring towards electrophiles is governed by the electronic properties of its substituents. libretexts.orgnumberanalytics.comquora.comyoutube.comlibretexts.org

Phenolic Ring: The hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho, para-directing substituents. quora.comyoutube.comlibretexts.org This means they increase the electron density of the phenol ring, making it more susceptible to electrophilic attack than benzene (B151609). The directing effect of these groups favors substitution at the positions ortho and para to them. In this compound, the positions ortho and para to the hydroxyl group are already substituted (position 2 with the chlorobenzyl group and position 6 with the methyl group, and position 4 is available). The methyl group at position 6 further activates the ring. Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation) is expected to occur predominantly at the position para to the hydroxyl group (position 4).

Chlorobenzyl Ring: The chlorine atom is a deactivating but ortho, para-directing group due to the competing effects of its electronegativity (inductive withdrawal) and its lone pairs (resonance donation). youtube.com The benzyl (B1604629) group attached to the phenol ring will have a minor influence on the reactivity of the chlorobenzyl ring. Thus, electrophilic substitution on this ring will be slower than on the phenol ring and will be directed to the positions ortho and para to the chlorine atom.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution is less common and generally requires the presence of strong electron-withdrawing groups ortho or para to a leaving group. In this compound, the chlorine atom on the benzyl ring could potentially be displaced by a strong nucleophile under harsh reaction conditions, although this is not a facile reaction.

Formation of Coordination Compounds with Metal Centers

The phenolic oxygen of this compound can act as a ligand, coordinating to a variety of metal centers to form metal complexes. ajgreenchem.comnih.govnih.gov The formation of such complexes involves the deprotonation of the phenolic hydroxyl group, allowing the oxygen atom to bind to the metal ion.

As a monodentate ligand, this compound would typically bind to a metal center through its phenoxide oxygen atom. The stoichiometry of the resulting complexes would depend on the metal ion, its preferred coordination number, and the reaction conditions. Common stoichiometries for monodentate phenoxide ligands are often in the range of 1:1 to 1:4 (metal:ligand).

The structures of metal complexes with phenolic ligands are typically elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Methods:

FT-IR Spectroscopy: The disappearance of the broad O-H stretching vibration of the free phenol and the appearance of new bands corresponding to metal-oxygen bonds can confirm coordination. jacsdirectory.com

UV-Vis Spectroscopy: Changes in the electronic absorption spectra upon complexation provide information about the coordination environment of the metal ion.

NMR Spectroscopy: While not directly applicable to paramagnetic complexes, for diamagnetic complexes, changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide structural insights. jacsdirectory.com

The magnetic properties of metal complexes derived from this compound would depend on the electronic configuration of the metal ion. acs.orgrsc.orgru.nl

Paramagnetism: If the metal ion has one or more unpaired electrons (e.g., Cu(II), Fe(III)), the complex will be paramagnetic. uomustansiriyah.edu.iq The magnetic moment of the complex can be measured to determine the number of unpaired electrons, which can help to deduce the geometry and the electronic structure of the complex. uomustansiriyah.edu.iq

Diamagnetism: If the metal ion has a closed-shell electron configuration (e.g., Zn(II), Cd(II)), the complex will be diamagnetic. uomustansiriyah.edu.iq

Magnetic Coupling: In polynuclear complexes containing two or more metal centers bridged by phenoxide ligands, magnetic exchange interactions can occur between the metal ions, leading to either antiferromagnetic or ferromagnetic behavior. ru.nl

A summary of expected magnetic properties is given in Table 2.

Table 2: Expected Magnetic Properties of Metal Complexes

| Metal Ion | d-electron configuration | Expected Magnetic Property |

| Cu(II) | d⁹ | Paramagnetic |

| Ni(II) | d⁸ | Paramagnetic (in octahedral or tetrahedral geometry) |

| Zn(II) | d¹⁰ | Diamagnetic |

| Fe(III) | d⁵ | Paramagnetic |

The electrochemical properties of metal complexes with phenolic ligands are of interest for applications in catalysis and sensing. mdpi.commdpi.comacs.org

Cyclic Voltammetry: This technique can be used to study the redox behavior of the metal complexes. The voltammograms can reveal the formal reduction potentials of the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ couples and provide information about the stability of the different oxidation states of the metal in the complex. The electrochemical behavior can be influenced by the nature of the substituents on the phenol ring.

Electrocatalysis: Some metal complexes with phenolic ligands have been shown to be effective electrocatalysts for various reactions, such as the oxidation of organic molecules. mdpi.com The specific electrochemical properties would be highly dependent on the choice of the central metal ion.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of organic compounds like 2-(3-Chlorobenzyl)-6-methylphenol, enabling the separation of the analyte from impurities and its quantification.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that phenolic compounds can be analyzed by GC, this method is suitable for this compound, potentially after a derivatization step to increase its volatility and reduce peak tailing. chromforum.orgresearchgate.net Derivatization, for instance through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar hydroxyl group into a less polar silyl (B83357) ether, which improves chromatographic behavior. nih.govnih.gov

The separation in GC is achieved using a capillary column with a stationary phase chosen based on the analyte's polarity. For a compound like this compound, a mid-polarity column, such as one containing a phenyl- and methyl-substituted polysiloxane, would be appropriate. thermofisher.com A flame ionization detector (FID) is commonly used for the quantification of organic compounds due to its high sensitivity and wide linear range.

Table 1: Illustrative GC Parameters for Analysis of Substituted Phenols

| Parameter | Value/Type |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1-2 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Note: This table presents typical parameters for the analysis of substituted phenols and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of organic compounds, including those that are non-volatile or thermally labile. scirp.org For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode. In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. fishersci.com

The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., acetic or formic acid) to ensure the phenolic hydroxyl group is protonated, leading to better peak shape and retention. fishersci.com Detection is commonly performed using a UV-Vis detector, as the benzene (B151609) rings in the molecule will absorb UV light at a specific wavelength. scirp.orgnih.gov

Table 2: Representative HPLC Conditions for Analysis of Phenolic Compounds

| Parameter | Value/Type |

| Column | C18 (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~270-280 nm (for phenolic compounds) |

| Injection Volume | 10 - 20 µL |

Note: The conditions in this table are illustrative for phenolic compound analysis and would need to be optimized for this compound.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, provide a higher degree of confidence in the identification of analytes.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. asianpubs.org This technique is invaluable for the structural elucidation and confirmation of this compound. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, serves as a chemical fingerprint, allowing for unambiguous identification. nih.govnih.gov

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the benzyl (B1604629) group and other parts of the molecule.

Table 3: Common GC-MS Operational Parameters for Halogenated Phenols

| Parameter | Value/Type |

| GC Column | Similar to GC-FID analysis |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 40-450 |

| Transfer Line Temp. | 280 - 300 °C |

| Ion Source Temp. | 230 °C |

Note: These parameters are typical for the GC-MS analysis of halogenated phenolic compounds and would be a starting point for method development for this compound.

HPLC-MS/MS is a highly sensitive and selective technique that couples high-performance liquid chromatography with tandem mass spectrometry. This method is particularly useful for analyzing complex matrices and for quantifying analytes at very low concentrations. For this compound, HPLC-MS/MS would involve separation via RP-HPLC followed by detection using a mass spectrometer.

Common ionization sources for LC-MS analysis of phenolic compounds include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), typically operated in negative ion mode to deprotonate the phenolic hydroxyl group. fishersci.com Tandem mass spectrometry (MS/MS) adds another layer of selectivity by isolating the molecular ion (precursor ion) and subjecting it to fragmentation to produce product ions. The specific transition from the precursor ion to a characteristic product ion can be monitored for highly selective quantification.

Table 4: General HPLC-MS/MS Parameters for Phenolic Compound Analysis

| Parameter | Value/Type |

| HPLC System | As described in section 6.1.2 |

| Ionization Source | Electrospray Ionization (ESI) in negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |

| Drying Gas Temp. | 300 - 350 °C |

| Nebulizer Pressure | 30 - 50 psi |

Note: This table outlines general parameters that would be adapted and optimized for the specific analysis of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with the chemical formula C₁₄H₁₃ClO, elemental analysis would be used to experimentally determine the weight percentages of carbon, hydrogen, and chlorine. The experimentally determined percentages are then compared to the theoretically calculated percentages to verify the compound's elemental composition and purity. This technique is a crucial quality control step for newly synthesized batches of the compound.

Table 5: Theoretical Elemental Composition of this compound (C₁₄H₁₃ClO)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 72.26 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.63 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.24 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.88 |

| Total | 232.71 | 100.00 |

Exploration of 2 3 Chlorobenzyl 6 Methylphenol in Materials Science and Specialized Organic Synthesis

Role as a Synthetic Building Block for Complex Molecules

The synthesis of 2-(3-Chlorobenzyl)-6-methylphenol would likely involve the Friedel-Crafts alkylation of 6-methylphenol (o-cresol) with 3-chlorobenzyl chloride. beilstein-journals.orgnih.govrsc.orglibretexts.org This reaction, catalyzed by a Lewis acid, would introduce the chlorobenzyl group onto the phenolic ring. beilstein-journals.orgnih.govrsc.orglibretexts.org The resulting molecule would possess several reactive sites, making it a valuable intermediate for the construction of more complex molecular architectures.

The phenolic hydroxyl group can undergo a variety of transformations, including etherification and esterification. The benzylic position, activated by the chlorine atom, is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Furthermore, the aromatic rings can be subjected to further electrophilic substitution reactions, although the existing substituents will influence the position of new entrants. These reactive handles would allow for its incorporation into larger, multi-functional molecules.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Potential Reaction | Resulting Functional Group |

| Phenolic -OH | Etherification | Ether (-OR) |

| Phenolic -OH | Esterification | Ester (-O-C=O-R) |

| Benzylic -Cl | Nucleophilic Substitution | Amine, Thiol, Cyanide, etc. |

| Aromatic Rings | Electrophilic Substitution | Nitro, Halogen, Acyl, etc. |

Applications in Catalysis and Photocatalysis

The structure of this compound suggests its potential use in the development of novel catalysts.

Phenolic compounds, particularly those with steric bulk and specific electronic properties, are known to be effective ligands for transition metal catalysts. researchgate.netmdpi.comchiba-u.jp The this compound molecule could be modified to create bidentate or polydentate ligands. For instance, the phenolic oxygen and a substituent introduced at the benzylic position could coordinate to a metal center, forming a stable chelate ring. Such ligands are crucial in controlling the reactivity and selectivity of catalytic reactions, including C-H functionalization and cross-coupling reactions. researchgate.netmdpi.com

Table 2: Hypothetical Ligand Synthesis and Catalytic Application

| Ligand Synthesis Step | Resulting Ligand Type | Potential Catalytic Application |

| Reaction at benzylic -Cl with a phosphine | P,O-Ligand | Palladium-catalyzed cross-coupling |

| Reaction at benzylic -Cl with an amine | N,O-Ligand | Asymmetric synthesis |

While less common, certain phenolic structures can act as organocatalysts. The acidic nature of the phenol (B47542) and the potential for hydrogen bonding could enable it to catalyze specific reactions. However, without experimental data, this remains a speculative application.

Integration into Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the properties of both organic molecules and inorganic frameworks, leading to materials with enhanced thermal stability, mechanical strength, and novel functionalities. bohrium.comcsic.esresearchgate.netresearchgate.netacs.org The this compound could be incorporated into such materials through several hypothetical routes.

The phenolic hydroxyl group could react with inorganic precursors, such as metal alkoxides, through a sol-gel process to form a covalently linked hybrid material. Alternatively, the molecule could be functionalized with a silane (B1218182) coupling agent at the benzylic position, allowing it to be grafted onto silica (B1680970) or other oxide surfaces. These hybrid materials could find applications as specialized coatings, sensors, or catalytic supports.

Contribution to the Development of Functional Organic Materials

The electronic properties of this compound suggest its potential utility in functional organic materials.

The presence of aromatic rings and the potential for intramolecular charge transfer upon suitable modification could lead to materials with interesting photophysical properties. By introducing electron-donating or electron-withdrawing groups, it might be possible to tune the molecule's absorption and emission characteristics, making it a candidate for components in organic light-emitting diodes (OLEDs) or as a photoactive material in other contexts. researchgate.net

Furthermore, the non-centrosymmetric nature that could be engineered into derivatives of this molecule makes it a theoretical candidate for investigation into nonlinear optical (NLO) materials. springernature.comresearchgate.netfrontiersin.orgnih.govmdpi.com NLO materials are crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. springernature.comresearchgate.netfrontiersin.orgnih.govmdpi.com The combination of the electron-rich phenol ring and the chloro-substituted benzyl (B1604629) group could be tailored to enhance second or third-order NLO responses. springernature.comresearchgate.netnih.gov

Table 3: Hypothetical Functional Material Applications

| Material Type | Required Molecular Feature | Potential Application |

| Photoactive Material | Tunable absorption/emission | Organic Electronics |

| Nonlinear Optical Material | Non-centrosymmetric structure | Photonics, Optical Switching |

Environmental Chemistry Studies and Methodological Approaches

Environmental Fate Modeling: Distribution in Environmental Compartments (Water, Soil, Air, Sediment)

There is no available research on the environmental fate and transport of 2-(3-Chlorobenzyl)-6-methylphenol. Consequently, its distribution in environmental compartments such as water, soil, air, and sediment has not been characterized. Data that would be essential for such modeling, including but not limited to water solubility, vapor pressure, and octanol-water partition coefficient (Kow), are not documented in the reviewed scientific literature.

Fugacity Model Applications

Due to the absence of fundamental physicochemical data and environmental studies for this compound, there have been no applications of fugacity models to predict its environmental distribution.

Research on Environmental Degradation Pathways

No specific research has been identified concerning the environmental degradation pathways of this compound. The routes and rates of its breakdown in the environment are therefore unknown.

Photodegradation Studies

There are no available photodegradation studies for this compound. The potential for this compound to be broken down by sunlight in the atmosphere or in surface waters has not been investigated.

Biodegradation Mechanisms

No studies on the biodegradation mechanisms of this compound have been found in the surveyed literature. It is unknown whether microorganisms can degrade this compound and what the potential metabolic pathways and products would be.

Studies on Environmental Persistence

Specific data on the environmental persistence of this compound, such as its half-life in various environmental media, are not available. Therefore, its potential to persist in the environment cannot be determined.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.